Physicochemical Property Comparison: 6-tert-Butyl-2,4-dimethylanisole versus Unsubstituted 2,4-Dimethylanisole
The introduction of a 6-tert-butyl group onto the 2,4-dimethylanisole scaffold substantially alters key physicochemical parameters governing chromatographic behavior and solubility. Computed and experimental data establish that 6-tert-butyl-2,4-dimethylanisole exhibits a boiling point of approximately 255.9°C at 760 mmHg, a density of 0.904 g/cm³, a vapor pressure of 0.0255 mmHg at 25°C, and a calculated XLogP3-AA of 4.3 [1]. In contrast, unsubstituted 2,4-dimethylanisole (CAS 6738-23-4) has a significantly lower boiling point of 191°C and a higher density of 0.973 g/mL at 25°C .
| Evidence Dimension | Boiling Point at 760 mmHg |
|---|---|
| Target Compound Data | 255.9°C |
| Comparator Or Baseline | 2,4-Dimethylanisole: 191°C |
| Quantified Difference | +64.9°C (34% increase) |
| Conditions | Predicted/computed values at atmospheric pressure |
Why This Matters
The 64.9°C higher boiling point alters purification and handling protocols, while the XLogP3-AA of 4.3 indicates substantially increased lipophilicity relevant to partitioning in biphasic reactions or chromatographic method development.
- [1] PubChem. Benzene, 1-(1,1-dimethylethyl)-2-methoxy-3,5-dimethyl-. Computed Properties: XLogP3-AA. Accessed 2026. View Source
